

"2-Chloro-3-(difluoromethoxy)pyridine" chemical structure and properties

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Compound of Interest

Compound Name:	2-Chloro-3-(difluoromethoxy)pyridine
Cat. No.:	B1456117

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An In-depth Technical Guide to **2-Chloro-3-(difluoromethoxy)pyridine**: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties and metabolic stability offer chemists a powerful tool to fine-tune the characteristics of potential drug candidates. Among these, **2-Chloro-3-(difluoromethoxy)pyridine** stands out as a significant intermediate. The strategic placement of a chlorine atom and a difluoromethoxy group on a pyridine scaffold creates a versatile molecule primed for constructing complex and biologically active agents.

The pyridine ring is a foundational structure in numerous pharmaceuticals, providing a modifiable framework to optimize drug properties.^[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy (-OCF₂H) group, can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic profile.^{[2][3][4]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, reactivity, and applications of **2-Chloro-3-(difluoromethoxy)pyridine**.

Chapter 1: Molecular Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis and development.

Chemical Structure and Identifiers

2-Chloro-3-(difluoromethoxy)pyridine is a substituted pyridine with the chemical formula C₆H₄ClF₂NO.[5][6] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 3-position.

Figure 1: Chemical Structure of **2-Chloro-3-(difluoromethoxy)pyridine**

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	1206977-80-1	[5][6][7][8]
Molecular Formula	C ₆ H ₄ ClF ₂ NO	[5][6][7]
Molecular Weight	179.55 g/mol	[6][8]
IUPAC Name	2-chloro-3-(difluoromethoxy)pyridine	[9]
InChI	InChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H	[9]

| SMILES | C1=CC(=C(N=C1)Cl)OC(F)F |[6][9] |

Physicochemical Data

The physical properties of the compound are critical for determining appropriate reaction conditions, purification methods, and storage.

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Density	1.4 ± 0.1 g/cm³	[7]
Boiling Point	205.8 ± 35.0 °C at 760 mmHg	[7]
Flash Point	78.3 ± 25.9 °C	[7]
Vapor Pressure	0.4 ± 0.4 mmHg at 25°C	[7]
Index of Refraction	1.469	[7]
LogP	1.88	[7]

| Storage | 2-8°C or Room Temperature |[\[5\]](#)[\[7\]](#)[\[8\]](#) |

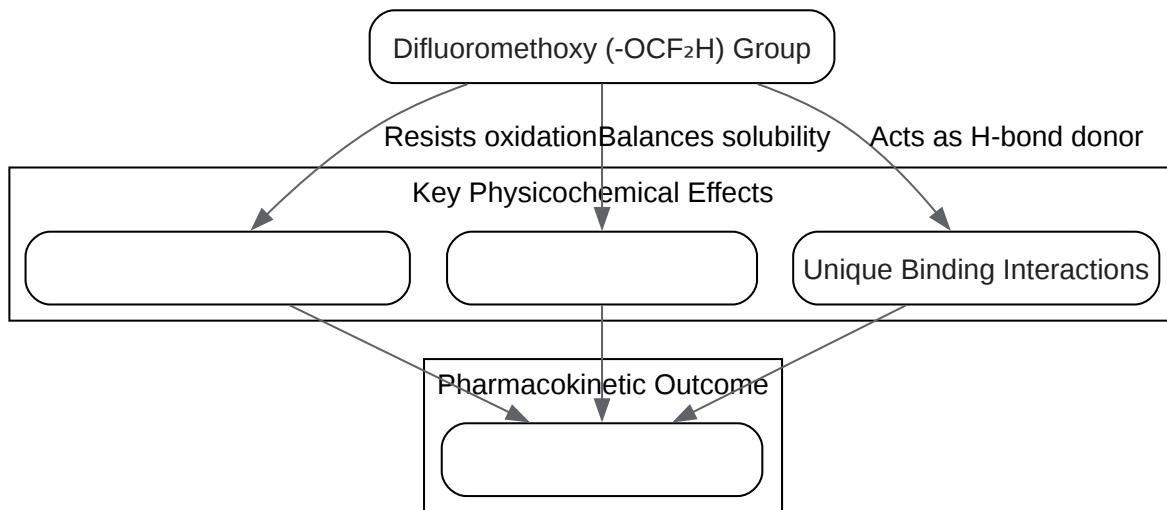
Chapter 2: The Role of the Difluoromethoxy Group in Medicinal Chemistry

The choice to incorporate a difluoromethoxy (-OCF₂H) group into a potential drug candidate is a strategic decision rooted in the unique properties this moiety imparts. It serves as a valuable bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH) groups, offering distinct advantages.

Causality Behind its Utility:

- Modulation of Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl group but is generally less lipophilic than a trifluoromethyl (-CF₃) group, allowing for fine-tuning of a molecule's solubility and membrane permeability.[\[2\]](#)
- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy groups for O-dealkylation. This increased stability can lead to a longer biological half-life.[\[3\]](#)
- Receptor Binding Interactions: The polarized C-F bonds and the hydrogen atom on the -OCF₂H group can act as a hydrogen bond donor and participate in unique, favorable

interactions within a protein's binding pocket, potentially increasing the compound's affinity and selectivity.^[4]



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Figure 2: Influence of the -OCF₂H Group on Drug Properties

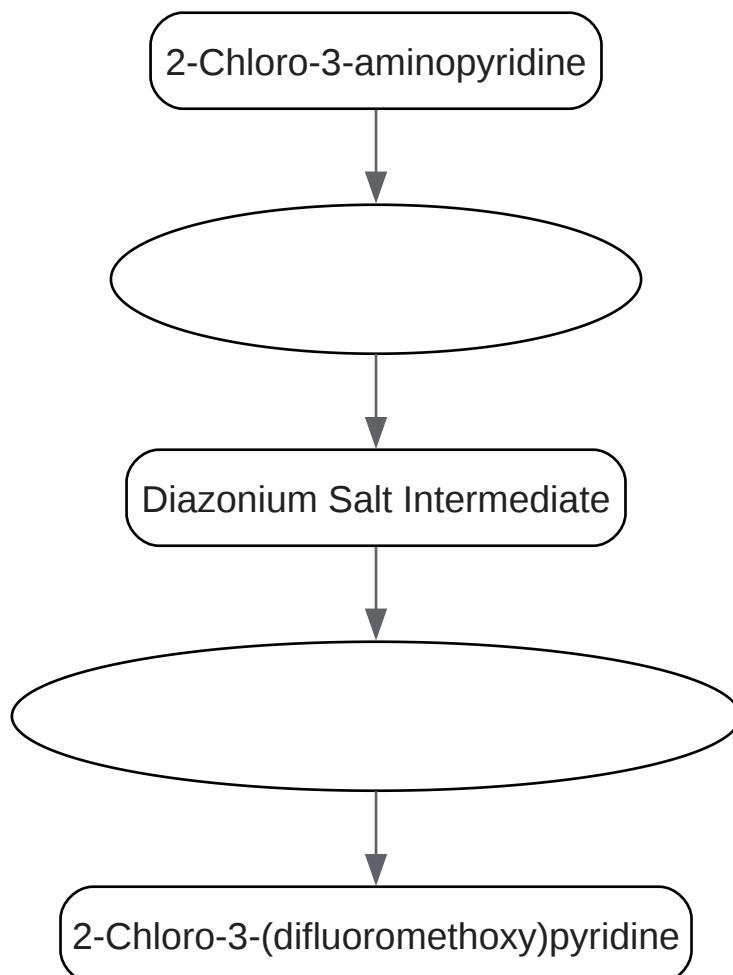
Chapter 3: Synthesis and Reactivity

As a key intermediate, the synthetic accessibility and predictable reactivity of **2-Chloro-3-(difluoromethoxy)pyridine** are paramount.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is limited, a robust and plausible pathway can be designed based on established transformations of related pyridine compounds. A common method for introducing fluorine to an aromatic ring is a modification of the Balz-Schiemann reaction, starting from the corresponding amine.

The proposed synthesis begins with the commercially available 2-Chloro-3-aminopyridine. Through diazotization followed by treatment with a difluoromethylating agent, the target compound can be achieved.



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Figure 3: Proposed Synthetic Workflow

Experimental Protocol (Hypothetical): Synthesis via Diazotization

- Step 1: Diazonium Salt Formation
 - To a cooled (0-5 °C) suspension of 2-Chloro-3-aminopyridine (1.0 eq) in an appropriate solvent (e.g., 48% HBF₄), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting mixture for 1 hour at 0-5 °C. The formation of the diazonium salt intermediate is typically observed. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

- Step 2: Introduction of the Difluoromethoxy Group
 - In a separate vessel, prepare the difluoromethylating reagent.
 - Slowly add the cold diazonium salt solution from Step 1 to the difluoromethylating reagent.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: This step involves the displacement of the diazonium group and the formation of the C-O bond.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield **2-Chloro-3-(difluoromethoxy)pyridine**.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a building block, allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.).[\[2\]](#)

Figure 4: General Mechanism for SNAr Reaction

Experimental Protocol: Representative SNAr with an Amine

- Dissolve **2-Chloro-3-(difluoromethoxy)pyridine** (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
- Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq). Causality: The base is

required to neutralize the HCl generated during the reaction, driving it to completion.

- Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
- After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers, dry, and concentrate.
- Purify the resulting substituted pyridine derivative by column chromatography or recrystallization.

Chapter 4: Spectroscopic Characterization (Predicted)

While extensive published experimental spectra for this specific molecule are not readily available, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Signal
¹ H NMR	Pyridine H-4, H-5, H-6	δ 7.0-8.5 ppm (complex multiplets)
	-OCHF ₂	δ 6.5-7.5 ppm (triplet, $J \approx 73$ -75 Hz due to coupling with two F atoms)[2]
¹³ C NMR	Pyridine Carbons	δ 110-155 ppm
	-OCHF ₂	δ 115-125 ppm (triplet due to C-F coupling)
¹⁹ F NMR	-OCHF ₂	δ -80 to -100 ppm (doublet, coupled to the H atom)
Mass Spec (ESI+)	[M+H] ⁺	m/z 180.00223[9]
	[M+Na] ⁺	m/z 201.98417[9]
IR Spectroscopy	C-F Stretch	1000-1200 cm ⁻¹ (strong)
	Ar-O Stretch	1200-1300 cm ⁻¹
	C-Cl Stretch	700-850 cm ⁻¹

|| Aromatic C=C/C=N | 1400-1600 cm⁻¹ |

Chapter 5: Applications in Drug Discovery and Agrochemicals

The true value of **2-Chloro-3-(difluoromethoxy)pyridine** lies in its application as a versatile building block. Pyridine derivatives are foundational to many modern pharmaceuticals and agrochemicals.[1][10]

- Scaffold for Active Pharmaceutical Ingredients (APIs): This intermediate provides a robust scaffold for synthesizing a wide array of therapeutic agents. Its reactive chlorine handle allows for the systematic exploration of structure-activity relationships (SAR) by introducing

diverse functionalities. This approach is crucial in the development of drugs targeting cancer, inflammation, and infectious diseases.[1]

- **Creation of Chemical Libraries:** The predictable reactivity of this compound makes it an ideal starting material for generating large, diverse libraries of novel compounds. These libraries are essential for high-throughput screening campaigns aimed at discovering new lead compounds with desired biological activity.[1][2]
- **Agrochemical Development:** Trifluoromethylpyridines are a key structural motif in many modern herbicides and pesticides.[10] The unique properties imparted by the difluoromethoxy group can be leveraged to develop new crop protection agents with improved efficacy and environmental profiles.

Chapter 6: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Table 4: Safety and Handling Information | Category | Information and Procedures | Reference(s) | | :--- | :--- | :--- | | Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] | | Signal Word | Warning | [5][8] | | PPE | Chemical safety goggles, compatible gloves (e.g., butyl rubber), and a lab coat must be worn. | [11][12] | | Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are accessible. | [13][14] | | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [5][14] | Skin: Wash with plenty of soap and water. | [5][14] | Inhalation: Move person to fresh air. | [5][14] | | Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. | [5][7][12] |

Conclusion

2-Chloro-3-(difluoromethoxy)pyridine is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its combination of a reactive pyridine core and the pharmacokinetically advantageous difluoromethoxy group makes it a highly valuable asset for researchers. From facilitating the exploration of structure-activity relationships to enabling the construction of novel therapeutics and agrochemicals, this compound embodies the

principles of modern molecular design. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to fully harness its potential in their research and development endeavors.

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